molecular formula C4H11O2PS B14400626 o-Ethyl o-methyl methylphosphonothioate CAS No. 53156-14-2

o-Ethyl o-methyl methylphosphonothioate

Cat. No.: B14400626
CAS No.: 53156-14-2
M. Wt: 154.17 g/mol
InChI Key: ZUWLUBWHKLGXTR-UHFFFAOYSA-N
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Description

o-Ethyl o-methyl methylphosphonothioate: is an organophosphate compound known for its dual-use capabilities. It is utilized in the synthesis of pesticides and pharmaceuticals and serves as a precursor in the production of nerve agents such as Agent VM and Agent VX .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Ethyl o-methyl methylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors is common to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions: o-Ethyl o-methyl methylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

o-Ethyl o-methyl methylphosphonothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex organophosphates.

    Biology: Studied for its effects on biological systems, particularly its role as a cholinesterase inhibitor.

    Medicine: Investigated for potential therapeutic uses and as a model compound for studying nerve agent antidotes.

    Industry: Employed in the production of pesticides and other agrochemicals.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscles, glands, and central nervous system neurons. The molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, rendering the enzyme inactive .

Comparison with Similar Compounds

Uniqueness: o-Ethyl o-methyl methylphosphonothioate is unique due to its dual-use nature, serving both constructive purposes in agriculture and pharmaceuticals and destructive purposes as a precursor to nerve agents. Its chemical structure allows for versatile reactions, making it a valuable compound in various fields .

Properties

IUPAC Name

ethoxy-methoxy-methyl-sulfanylidene-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O2PS/c1-4-6-7(3,8)5-2/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWLUBWHKLGXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276672
Record name o-ethyl o-methyl methylphosphonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53156-14-2, 88066-00-6
Record name Phosphonothioic acid, methyl-, O-ethyl O-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053156142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-ethyl o-methyl methylphosphonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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